3-Tetrazol-2-yl-adamantane-1-carboxylic acid
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Overview
Description
3-Tetrazol-2-yl-adamantane-1-carboxylic acid is a research chemical with the molecular formula C12H16N4O2 and a molecular weight of 248.29 g/mol . This compound features a unique structure combining an adamantane core with a tetrazole ring and a carboxylic acid group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetrazol-2-yl-adamantane-1-carboxylic acid typically involves the reaction of adamantane derivatives with tetrazole precursors under specific conditions. One common method includes the use of adamantane-1-carboxylic acid as a starting material, which is then reacted with sodium azide and ammonium chloride in the presence of a suitable solvent like dimethylformamide (DMF) to form the tetrazole ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Tetrazol-2-yl-adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tetrazole ring or the carboxylic acid group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield a variety of substituted tetrazole derivatives.
Scientific Research Applications
3-Tetrazol-2-yl-adamantane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Tetrazol-2-yl-adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1,2,3,4-Tetrazol-2-yl)adamantane-1-carboxylic acid: Similar structure but different substitution pattern on the tetrazole ring.
3-(5-Phenyltetrazol-2-yl)adamantane-1-carboxylic acid: Contains a phenyl group attached to the tetrazole ring, which can alter its chemical and biological properties.
Uniqueness
3-Tetrazol-2-yl-adamantane-1-carboxylic acid is unique due to its specific combination of an adamantane core with a tetrazole ring and a carboxylic acid group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
3-Tetrazol-2-yl-adamantane-1-carboxylic acid (3-TACA) is a heterocyclic compound that combines a tetrazole ring with an adamantane core and a carboxylic acid functional group. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16N4O2
- Molecular Weight : 248.29 g/mol
- Structural Features :
- Tetrazole Ring : Known for its ability to form hydrogen bonds and participate in ionic interactions, making it a candidate for drug discovery.
- Adamantane Core : Provides rigidity and hydrophobicity, enhancing the compound's stability.
- Carboxylic Acid Group : Involved in chemical reactivity and interactions with biological targets.
Biological Activity
Research indicates that compounds containing tetrazole rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that 3-TACA has potential antimicrobial properties, inhibiting the growth of various bacterial strains.
- Antiviral Properties : Preliminary investigations suggest that it may inhibit viral replication, particularly in the context of influenza virus infections.
- Enzyme Modulation : The tetrazole group can interact with enzymes, potentially modulating their activity and influencing metabolic pathways.
The biological mechanisms of 3-TACA are primarily attributed to its interactions with specific molecular targets:
- Binding Affinity : The tetrazole group can mimic carboxylic acids, allowing it to bind effectively to enzymes and receptors involved in disease pathways. This interaction can lead to either inhibition or enhancement of enzyme activity.
- Stability and Transport : The adamantane moiety enhances the compound's stability and facilitates its transport within biological systems, which is crucial for its pharmacological efficacy.
Case Studies
-
Antimicrobial Studies :
- A study evaluated the antimicrobial activity of various tetrazole derivatives, including 3-TACA, against bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated that 3-TACA exhibited significant inhibitory effects compared to standard antibiotics .
- Antiviral Research :
- Enzyme Interaction Studies :
Comparative Analysis
The following table summarizes structural similarities and differences among various compounds related to 3-TACA:
Compound Name | Structure | Unique Features |
---|---|---|
3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid | C13H18N4O2 | Methyl substitution enhances lipophilicity |
1-(5-Methyl-tetrazol-1-yl)-adamantane-3-carboxylic acid | C13H18N4O2 | Different position of tetrazole affects reactivity |
3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid | C13H18N4O2 | Triazole ring offers different biological profiles |
Properties
IUPAC Name |
3-(tetrazol-2-yl)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c17-10(18)11-2-8-1-9(3-11)5-12(4-8,6-11)16-14-7-13-15-16/h7-9H,1-6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNIPLONHFFQIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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